molecular formula C25H20BrN3O B5864690 (E)-N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2,3-DIPHENYL-2-PROPENAMIDE

(E)-N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2,3-DIPHENYL-2-PROPENAMIDE

Cat. No.: B5864690
M. Wt: 458.3 g/mol
InChI Key: CUAKVZXJACWURS-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2,3-DIPHENYL-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes a brominated pyrazole ring, a phenyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2,3-DIPHENYL-2-PROPENAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4-bromo-1H-pyrazole ring. This can be achieved through the reaction of hydrazine with 4-bromoacetophenone under acidic conditions.

    Attachment of the Phenyl Group: The next step involves the attachment of the phenyl group to the pyrazole ring. This can be done through a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Propenamide Moiety: The final step involves the formation of the propenamide moiety. This can be achieved through the reaction of the intermediate compound with cinnamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2,3-DIPHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

(E)-N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2,3-DIPHENYL-2-PROPENAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of (E)-N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.

    Pathways Involved: It modulates signaling pathways such as the PI3K-AKT and MAPK pathways, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: A brominated compound used as a disinfectant and antiseptic.

Properties

IUPAC Name

(E)-N-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN3O/c26-22-16-27-29(18-22)17-20-11-13-23(14-12-20)28-25(30)24(21-9-5-2-6-10-21)15-19-7-3-1-4-8-19/h1-16,18H,17H2,(H,28,30)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAKVZXJACWURS-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.